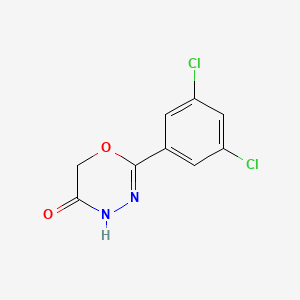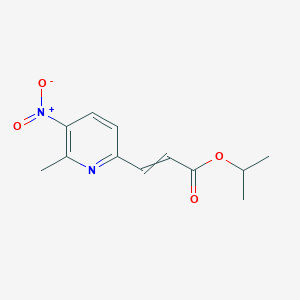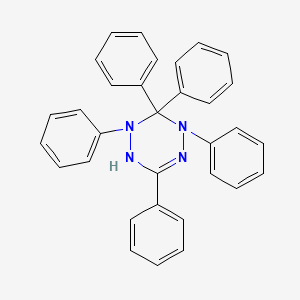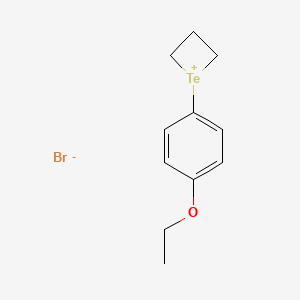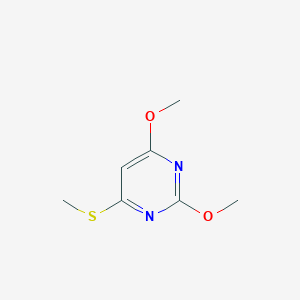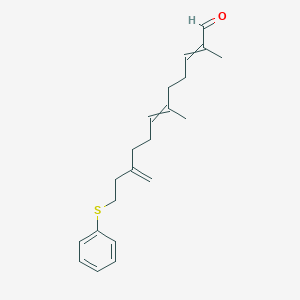
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is an organic compound characterized by its complex structure, which includes multiple functional groups such as aldehyde, sulfanyl, and diene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can be achieved through a multi-step process involving the following key steps:
Formation of the Diene System: The diene system can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the Sulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the diene.
Aldehyde Formation: The final aldehyde group can be introduced through oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and nucleophilic substitution, as well as advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiols, amines, alkoxides
Major Products Formed
Oxidation: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienoic acid
Reduction: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound’s functional groups can be utilized in the development of new materials with desired properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal depends on its interaction with various molecular targets. For example:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Sulfanyl Group: The phenylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
- 2,6-Dimethyl-10-methylene-2,6-dodecadiene
Uniqueness
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
87639-61-0 |
|---|---|
Molekularformel |
C21H28OS |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2,6-dimethyl-10-methylidene-12-phenylsulfanyldodeca-2,6-dienal |
InChI |
InChI=1S/C21H28OS/c1-18(10-8-12-20(3)17-22)9-7-11-19(2)15-16-23-21-13-5-4-6-14-21/h4-6,9,12-14,17H,2,7-8,10-11,15-16H2,1,3H3 |
InChI-Schlüssel |
VSTUUOWGOBUUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=C)CCSC1=CC=CC=C1)CCC=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


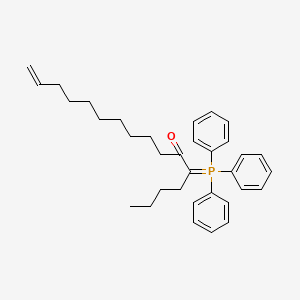
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
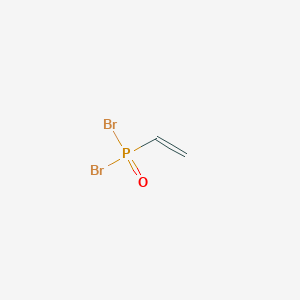
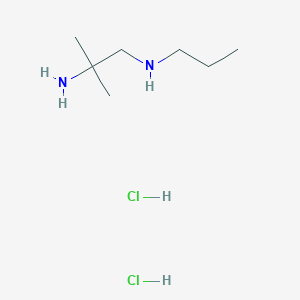
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
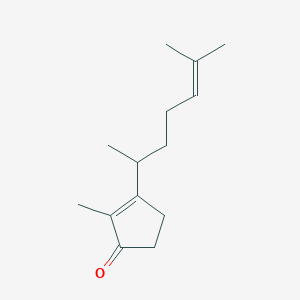
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
